1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one
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Overview
Description
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which can significantly alter the electronic characteristics of the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using electrophilic fluorinating agents. The reaction conditions often require the use of a catalyst and controlled temperature to ensure selective fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced catalytic systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-(5-Fluoropyridin-3-yl)propan-1-one
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one
- 2-(5-Fluoropyridin-3-yl)ethyl derivatives
Uniqueness: 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives. The presence of the methylbutan-1-one moiety can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
1251035-66-1 |
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Molecular Formula |
C10H12FNO |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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